1-Chloro-4-fluoro-7-nitroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

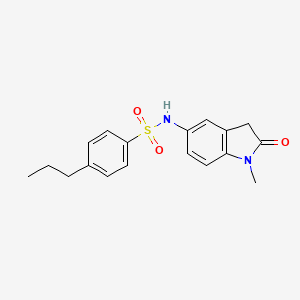

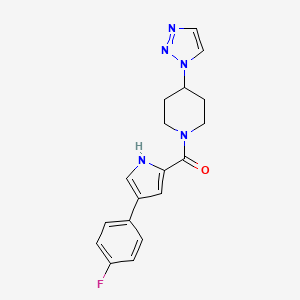

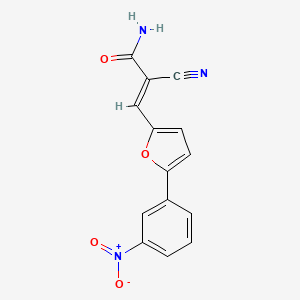

1-Chloro-4-fluoro-7-nitroisoquinoline is a chemical compound with the CAS Number: 2247107-11-3 . It has a molecular weight of 226.59 . The IUPAC name for this compound is 1-chloro-4-fluoro-7-nitroisoquinoline .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 1-Chloro-4-fluoro-7-nitroisoquinoline, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Molecular Structure Analysis

The InChI code for 1-Chloro-4-fluoro-7-nitroisoquinoline is 1S/C9H4ClFN2O2/c10-9-7-3-5 (13 (14)15)1-2-6 (7)8 (11)4-12-9/h1-4H . This code provides a specific string of characters that represents the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature are important properties to consider for its handling and storage .

科学的研究の応用

Antibacterial Properties and Synthesis

- Antibacterial Agents and Synthesis 1-Chloro-4-fluoro-7-nitroisoquinoline derivatives have been explored for their antibacterial properties. For example, certain 8-nitrofluoroquinolone derivatives, which share structural similarities with 1-Chloro-4-fluoro-7-nitroisoquinoline, have shown interesting antibacterial activity against both gram-positive and gram-negative strains. These compounds were synthesized through nucleophilic aromatic substitution facilitated by the nitro group, indicating the synthetic versatility of these compounds (Al-Hiari et al., 2007).

Topoisomerase I Inhibitors in Cancer Treatment

- Cytotoxic Anticancer Agents and Topoisomerase I Inhibition Derivatives of 7-azaindenoisoquinoline, which relate to the structural framework of 1-Chloro-4-fluoro-7-nitroisoquinoline, have been documented as potent cytotoxic anticancer agents that inhibit topoisomerase I (Top1). These compounds have shown high inhibitory activities and potent cytotoxicities in human cancer cell cultures, suggesting their potential in cancer treatment. The compounds have also demonstrated inhibitory activities against enzymes involved in DNA damage repair induced by Top1 inhibitors, such as tyrosyl-DNA phosphodiesterase 1 (TDP1) and tyrosyl-DNA phosphodiesterase 2 (TDP2) (Elsayed et al., 2017).

Antimicrobial and Anticancer Activities

- Synthesis and Biological Evaluation The synthesis and biological evaluation of certain fluoroquinolones, related to 1-Chloro-4-fluoro-7-nitroisoquinoline, as antibacterial and anticancer agents have been extensively studied. These compounds were synthesized via Stille arylation and Cadogan reaction, and their antimicrobial and antiproliferative activities were tested, revealing their potential as dual-acting anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010).

Safety and Hazards

The safety information for 1-Chloro-4-fluoro-7-nitroisoquinoline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

将来の方向性

The future directions for research on 1-Chloro-4-fluoro-7-nitroisoquinoline and similar compounds could involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications . There is a growing interest in fluorinated derivatives of quinolines due to their potential biological activity and unique properties .

特性

IUPAC Name |

1-chloro-4-fluoro-7-nitroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-9-7-3-5(13(14)15)1-2-6(7)8(11)4-12-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFUKSFMLDQSOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=C2F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2372607.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2372610.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2372612.png)

![3-(2-Chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2372621.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine](/img/structure/B2372625.png)